3-(3-fluoro-2-hydroxyphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-fluoro-2-hydroxyphenyl)prop-2-enoic acid is a derivative of cinnamic acid, which is a naturally occurring aromatic carboxylic acid This compound is characterized by the presence of a fluorine atom at the third position and a hydroxyl group at the second position on the cinnamic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluoro-2-hydroxyphenyl)prop-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-hydroxycinnamic acid.
Fluorination: The introduction of the fluorine atom at the third position can be achieved through electrophilic fluorination reactions. Common reagents for this step include Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under controlled temperature and pressure conditions to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as:
Catalytic Fluorination: Using metal catalysts to facilitate the fluorination process.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluoro-2-hydroxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-fluoro-2-oxocinnamic acid.
Reduction: The double bond in the cinnamic acid backbone can be reduced to form 3-fluoro-2-hydroxyphenylpropanoic acid.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions include:
3-Fluoro-2-oxocinnamic acid: (oxidation product)
3-Fluoro-2-hydroxyphenylpropanoic acid: (reduction product)
Various substituted derivatives: (substitution products)
Scientific Research Applications
3-(3-fluoro-2-hydroxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-fluoro-2-hydroxyphenyl)prop-2-enoic acid involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
3-(3-fluoro-2-hydroxyphenyl)prop-2-enoic acid can be compared with other hydroxycinnamic acid derivatives, such as:
Ferulic Acid: Known for its antioxidant properties.
Caffeic Acid: Exhibits anti-inflammatory and anticancer activities.
p-Coumaric Acid: Used in the food industry for its preservative properties.
Chlorogenic Acid: Found in coffee, known for its antioxidant and anti-inflammatory effects.
Uniqueness
The presence of both a fluorine atom and a hydroxyl group in this compound imparts unique chemical reactivity and biological activity, distinguishing it from other hydroxycinnamic acid derivatives .
Properties
IUPAC Name |
(E)-3-(3-fluoro-2-hydroxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-5,13H,(H,11,12)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWIQNATTRREHU-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.